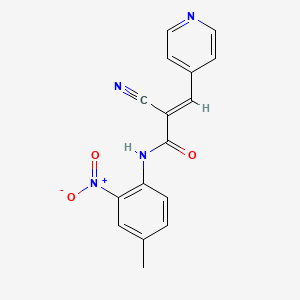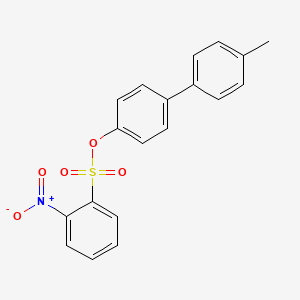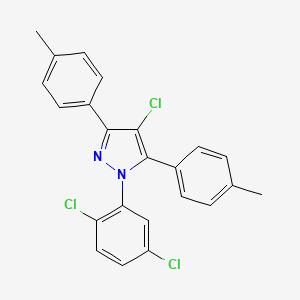![molecular formula C26H34N2O5 B10891621 {4-[(E)-{2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B10891621.png)
{4-[(E)-{2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(E)-{2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(E)-{2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenoxy}acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Preparation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid: This can be achieved through the alkylation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with propanoic acid.
Formation of the hydrazinylidene intermediate: This involves the reaction of the propanoic acid derivative with hydrazine to form the hydrazinylidene group.
Coupling with phenoxyacetic acid: The final step involves coupling the hydrazinylidene intermediate with phenoxyacetic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(E)-{2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.
Substitution: The phenoxyacetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
{4-[(E)-{2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyphenyl group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(E)-{2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Antioxidant activity: The hydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Enzyme inhibition: The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.
Signal transduction modulation: It can modulate signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid: Shares the hydroxyphenyl group but lacks the hydrazinylidene and phenoxyacetic acid moieties.
Phenoxyacetic acid: Contains the phenoxyacetic acid moiety but lacks the hydrazinylidene and hydroxyphenyl groups.
Uniqueness
{4-[(E)-{2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenoxy}acetic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H34N2O5 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[4-[(E)-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylhydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C26H34N2O5/c1-25(2,3)20-13-18(14-21(24(20)32)26(4,5)6)9-12-22(29)28-27-15-17-7-10-19(11-8-17)33-16-23(30)31/h7-8,10-11,13-15,32H,9,12,16H2,1-6H3,(H,28,29)(H,30,31)/b27-15+ |
InChI Key |
HYVIAPCHSKXOAC-JFLMPSFJSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[4-(furan-2-amido)cyclohexyl]methyl}cyclohexyl)furan-2-carboxamide](/img/structure/B10891547.png)
![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}naphthalene-2-carbohydrazide](/img/structure/B10891554.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B10891555.png)
![(5Z)-5-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B10891561.png)
![1-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10891565.png)

![2-{3-[(Biphenyl-4-yloxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10891578.png)
![3-{[1-(3-Methoxyphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891582.png)


![(2E)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10891612.png)
![(5Z)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B10891613.png)
![N-(2,4-difluorophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide](/img/structure/B10891618.png)
